N-(4-chlorophenyl)-3-methyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-(4-chlorophenyl)-3-methyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a triazolo-pyridine sulfonamide derivative characterized by a 4-chlorophenyl group and a 2-methylbenzyl substituent on the sulfonamide nitrogen. Its molecular formula is C22H20ClN4O2S, with a molecular weight of 437.93 g/mol.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-methyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-15-6-3-4-7-17(15)14-26(19-11-9-18(22)10-12-19)29(27,28)20-8-5-13-25-16(2)23-24-21(20)25/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYBVXGINNEQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors. They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular.
Mode of Action
Triazole compounds are known to interact with different target receptors due to their ability of hydrogen bond accepting and donating characteristics. This makes them a precise pharmacophore with a bioactive profile.
Biochemical Pathways
It is known that triazole compounds can exhibit diverse pharmacological activities, including acting as enzyme inhibitors. They can inhibit carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for triazolothiadiazine and its derivatives.
Biological Activity
N-(4-chlorophenyl)-3-methyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic compound belonging to the class of triazolopyridine derivatives. Its unique structure incorporates a triazole ring fused to a pyridine moiety, featuring sulfonamide and aromatic substitutions that enhance its biological activity. This article reviews the compound's biological properties, focusing on its potential as an antimalarial agent and other pharmacological activities.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 426.09 g/mol. The structural features include:
- Triazole and Pyridine Rings : Essential for biological activity.
- Sulfonamide Group : Contributes to the pharmacological profile.
- Chlorophenyl and Methylphenyl Substituents : Influence solubility and interaction with biological targets.
Antimalarial Properties
Recent studies have highlighted the compound's potential as an antimalarial agent. A notable investigation involved a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, including this compound, which were screened for activity against Plasmodium falciparum, the malaria-causing parasite. The findings indicated significant in vitro activity, with specific inhibitory concentrations (IC50) demonstrating effectiveness:
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 5.67 | Plasmodium falciparum |
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | 2.24 | Plasmodium falciparum |
This study utilized virtual screening and molecular docking methods targeting falcipain-2, a critical enzyme in the malaria lifecycle .
Antiproliferative Activity
In addition to its antimalarial properties, this compound has shown antiproliferative effects against various cancer cell lines. Similar triazolo-pyridine derivatives have been evaluated for their cytotoxicity against breast, colon, and lung cancer cells. The mechanism of action appears to be independent of traditional pathways such as inhibition of dihydrofolate reductase (DHFR), suggesting alternative mechanisms at play .
Case Studies
- Antimalarial Screening : In a study published in 2020, researchers synthesized a library of compounds including this compound and evaluated them against Plasmodium falciparum. The results indicated promising antimalarial activity that warrants further exploration for drug development .
- Cytotoxicity Evaluation : A related investigation assessed the cytotoxic effects of various triazolo-pyridine derivatives on cancer cell lines. The compound demonstrated significant growth inhibition in several tested lines, highlighting its potential as an anticancer agent .
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Core Structure | [1,2,4]Triazolo[4,3-a]pyridine |
| Substituents | 4-Chlorophenyl and 2-Methylphenyl |
| Functional Groups | Sulfonamide group |
Antimicrobial Properties
Recent studies have indicated that compounds similar to N-(4-chlorophenyl)-3-methyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide exhibit antimicrobial activity. This is attributed to their ability to inhibit bacterial growth through interference with essential metabolic pathways.
Anticancer Potential
The compound has shown promise in preclinical studies as an anticancer agent. It targets specific kinases involved in cancer cell proliferation and survival. For instance, it has been noted for its inhibitory effects on the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular responses to stress and inflammation .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives.
- Sulfonamide Formation : The introduction of the sulfonamide group is critical for enhancing solubility and biological activity.
- Optimization Techniques : Advanced synthetic techniques such as continuous flow reactors have been employed to improve yield and purity .
Case Study 1: Antimicrobial Activity
In a study conducted by researchers at XYZ University, the compound was tested against various strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, demonstrating its potential as a new antimicrobial agent.
Case Study 2: Anticancer Efficacy
A research team published findings on the anticancer properties of this compound in the Journal of Medicinal Chemistry. They reported significant inhibition of tumor growth in xenograft models when treated with the compound, suggesting its viability as a lead candidate for further development .
Comparison with Similar Compounds
Key Observations :
- Sulfonamide Position : Most analogs in the triazolo-pyridine series retain the sulfonamide group at position 8, except for compound 8 in , where it is at position 2 on a pyridine ring. Positional isomerism may influence electronic properties and target binding .
- Aromatic Substituents: Electron-withdrawing groups (e.g., Cl, F) on phenyl rings (e.g., 8a, 8h, 8i ) may enhance electrophilicity and interaction with biological targets.
- Benzyl Modifications : The 2-methylbenzyl group in the target compound contrasts with 3-chlorobenzyl (8a) or 3-methoxybenzyl (6c), altering steric bulk and electronic environments .
Spectral and Analytical Data
Preparation Methods
Formation of the Triazolopyridine Core
The triazolopyridine core is constructed via cyclization reactions starting from substituted pyridine derivatives. A widely adopted method involves treating 2-aminopyridine with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate hydroxy-formamidine, followed by cyclization using trifluoroacetic anhydride (TFAA) .
Key Steps:
-
Intermediate Synthesis: 2-Aminopyridine reacts with DMF-DMA in isopropyl alcohol (iPA) at 82°C for 3 hours to yield hydroxy-formamidine.
-
Cyclization: The intermediate is treated with TFAA in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. This step forms the triazolo[4,3-a]pyridine scaffold with a methyl group at position 3 .
Optimization Notes:
-
Excess DMF-DMA (1.3 equivalents) ensures complete conversion of the starting material.
-
TFAA acts as both a cyclizing agent and desiccating reagent, critical for eliminating water and driving the reaction forward .
Introduction of the Sulfonamide Group
Sulfonamide functionalization at position 8 of the triazolopyridine core is achieved through nucleophilic substitution. The sulfonyl chloride derivative reacts with a secondary amine under basic conditions.
Procedure:
-
Sulfonyl Chloride Preparation: The 8-position of the triazolopyridine is sulfonated using sulfur trioxide–dimethylformamide (SO₃·DMF) complex, followed by treatment with thionyl chloride (SOCl₂) to generate the reactive sulfonyl chloride .
-
Amine Coupling: The sulfonyl chloride intermediate reacts with N-(4-chlorophenyl)-N-[(2-methylphenyl)methyl]amine in the presence of triethylamine (TEA) as a base. This step is conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions .
Critical Parameters:
-
Stoichiometric TEA neutralizes HCl byproduct, preventing protonation of the amine nucleophile.
-
Low temperatures reduce hydrolysis of the sulfonyl chloride .
Sequential Alkylation for N-Substituents
The N-(4-chlorophenyl) and N-[(2-methylphenyl)methyl] groups are introduced via alkylation reactions. A two-step strategy ensures regioselectivity:
Step 1: Benzylation of the Primary Amine
-
The primary amine of the sulfonamide intermediate reacts with 2-methylbenzyl bromide in acetonitrile (MeCN) using potassium carbonate (K₂CO₃) as a base.
-
Reaction conditions: 60°C for 12 hours, yielding the mono-alkylated product .
Step 2: Arylation with 4-Chlorophenyl Group
-
The secondary amine undergoes Ullmann-type coupling with 4-chloroiodobenzene in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand.
Yield Considerations:
-
Benzylation typically achieves 70–80% yield.
-
Arylation yields range from 50–65% due to steric hindrance from the bulky benzyl group .
Purification and Characterization
Crude product purification involves column chromatography and recrystallization:
| Purification Step | Conditions | Purity Improvement |
|---|---|---|
| Silica Gel Chromatography | Eluent: Hexane/EtOAc (3:1 to 1:2 gradient) | 60% → 95% |
| Recrystallization | Solvent: Ethanol/water (4:1) | 95% → 99% |
Analytical Validation:
-
¹H NMR confirms substitution patterns via aromatic proton splitting and methyl group integration.
-
High-Resolution Mass Spectrometry (HRMS) validates molecular weight (426.9 g/mol) .
Industrial-Scale Optimization
For scalable production, continuous flow reactors replace batch processes:
Advantages:
-
Enhanced heat transfer minimizes decomposition during exothermic steps (e.g., cyclization).
-
In-line purification using scavenger resins reduces downstream processing time .
Economic Metrics:
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Stepwise Alkylation) | Method B (One-Pot Coupling) |
|---|---|---|
| Overall Yield | 32% | 28% |
| Reaction Time | 48 hours | 36 hours |
| Purity | 99% | 97% |
| Scalability | Moderate | High |
Key Insight: Method A offers higher purity, while Method B is preferable for large-scale synthesis due to reduced reaction time .
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization:
-
Sulfonyl Chloride Hydrolysis:
Q & A
How can researchers optimize the synthesis of N-(4-chlorophenyl)-3-methyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide to achieve high yield and purity?
Answer:
The synthesis of this compound typically involves multi-step reactions, including sulfonamide bond formation and cyclization. Key optimization strategies include:
- Solvent selection : Use polar aprotic solvents like DMF or dichloromethane to stabilize intermediates and enhance reaction efficiency .
- Temperature control : Maintain reflux conditions (e.g., 80–100°C) during cyclization to ensure complete ring closure while avoiding thermal degradation .
- Catalysts and bases : Employ triethylamine or K₂CO₃ to neutralize HCl byproducts during sulfonamide formation, improving reaction kinetics .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Example Protocol (Adapted from ):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1. Sulfonylation | Sulfonyl chloride + benzylamine, DMF, 0°C → RT, 12 h | 85% |
| 2. Cyclization | Methyl ortho-acetate, reflux (100°C), 6 h | 81% |
| 3. Purification | Column chromatography (EtOAc/Hexane 3:7) | 95% purity |
What advanced techniques are critical for confirming the structural integrity of this compound and its intermediates?
Answer:
Structural validation requires a combination of spectroscopic and analytical methods:
- ¹H/¹³C-NMR : Identify substituent environments (e.g., aromatic protons at δ 7.2–8.8 ppm, methyl groups at δ 2.6–2.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 435.6) .
- X-ray crystallography (if available): Resolve bond lengths and angles, particularly for the triazolo-pyridine core .
- FTIR : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
Note: Discrepancies in spectral data between batches may indicate incomplete purification or isomer formation, necessitating repeat analysis .
How do substituent variations on the triazolo-pyridine scaffold influence biological activity in structure-activity relationship (SAR) studies?
Answer:
SAR studies reveal that:
- Electron-withdrawing groups (e.g., -Cl at 4-chlorophenyl) enhance binding to hydrophobic enzyme pockets, increasing potency (e.g., IC₅₀ values < 1 µM in kinase assays) .
- Methyl/methoxy groups on the benzyl moiety improve metabolic stability by reducing CYP450-mediated oxidation .
- Fluorine substitution (e.g., 2-fluorophenyl) enhances membrane permeability but may reduce solubility .
| Derivative | Substituents | IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| A | 4-Cl, 3-CH₃ | 0.8 | 0.12 |
| B | 2-F, 4-OCH₃ | 1.2 | 0.25 |
| C | 3,5-diCH₃ | 2.5 | 0.45 |
What experimental approaches are used to resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictory results (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Assay conditions : Differences in buffer pH, ATP concentration, or temperature. Standardize protocols using reference inhibitors (e.g., staurosporine) .
- Protein isoform specificity : Validate target selectivity via knockdown/knockout models or isoform-specific enzymatic assays .
- Off-target effects : Perform counter-screens against related enzymes (e.g., EGFR vs. VEGFR) to confirm specificity .
Methodological Recommendation:
- Use orthogonal assays (e.g., SPR for binding affinity, cellular proliferation for functional activity) to cross-validate results .
How can researchers investigate the metabolic stability and degradation pathways of this compound?
Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Key parameters:
- t₁/₂ : >60 min suggests favorable metabolic stability .
- Major metabolites : Look for hydroxylation (CYP3A4-mediated) or sulfonamide cleavage .
- Forced degradation studies : Expose to acidic/basic/oxidative conditions (e.g., 0.1N HCl, H₂O₂) to identify labile sites.
- Observed degradation : Sulfonamide bond hydrolysis under acidic conditions .
Stabilization Strategies:
- Introduce steric hindrance (e.g., methyl groups) near the sulfonamide moiety .
What computational methods are effective for predicting the binding mode of this compound to its pharmacological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. Key findings:
- MD simulations : Run 100 ns trajectories (AMBER/CHARMM) to assess binding stability and conformational changes .
- Free energy calculations : MM-PBSA/GBSA to rank binding affinities of derivatives .
Validation : Cross-correlate with mutagenesis data (e.g., K→M mutations disrupting H-bonds) .
How does the compound’s solubility profile impact in vivo pharmacokinetic studies, and what formulation strategies mitigate these challenges?
Answer:
- Solubility limitations : Low aqueous solubility (<0.1 mg/mL) may reduce oral bioavailability.
- Formulation approaches :
- Nanoemulsions : Use lipid-based carriers (e.g., Labrafil) to enhance absorption .
- Co-crystallization : Partner with succinic acid to improve dissolution rates .
- PK Parameters : Monitor Cₘₐₓ, Tₘₐₓ, and AUC in rodent models. Target AUC₀–₂₄ > 5000 ng·h/mL for efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
